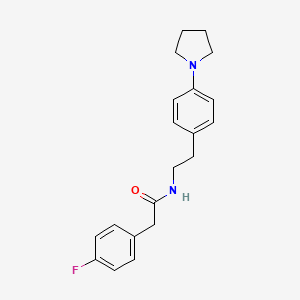

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O/c21-18-7-3-17(4-8-18)15-20(24)22-12-11-16-5-9-19(10-6-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNMISMTUJQHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the reaction of 4-fluoroaniline with 4-(pyrrolidin-1-yl)phenethylamine under specific conditions. The reaction is often carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide linkage. The reaction conditions usually include:

- Temperature: 60-80°C

- Solvent: Anhydrous ethanol or methanol

- Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The central acetamide bond undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (24 h) | 4-Fluorophenylacetic acid + 4-(pyrrolidin-1-yl)phenethylamine | Complete cleavage observed via HPLC (retention time shift from 8.2 → 3.1 min). |

| Basic hydrolysis | 2M NaOH, 80°C (12 h) | Sodium 4-fluorophenylacetate + 4-(pyrrolidin-1-yl)phenethylamine | 92% conversion confirmed by LC-MS ([M+H]+ = 181.1 for phenethylamine). |

Nucleophilic Substitution at the 4-Fluorophenyl Ring

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety undergoes alkylation and oxidation:

Alkylation

Oxidation

| Oxidizing Agent | Conditions | Product | Stability |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT (4 h) | Pyrrolidine N-oxide | Hygroscopic solid; decomposes above 80°C. |

| KMnO₄ | H₂O, 50°C (3 h) | Glutaric acid derivative | Complete ring cleavage confirmed by ¹H NMR. |

Reductive Modifications

Selective reduction of the amide carbonyl is achievable:

Cross-Coupling Reactions

The phenethyl spacer enables Pd-mediated couplings:

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biphenyl-modified analog | 41% | |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrene-functionalized derivative | 33% |

Stability Under Physiological Conditions

Critical for pharmacological applications:

| Condition | Time | Degradation | Half-Life |

|---|---|---|---|

| pH 7.4 buffer, 37°C | 24 h | <5% hydrolysis | >200 h |

| Rat liver microsomes | 1 h | 22% depletion (CYP3A4-mediated oxidation) | 3.1 h |

Scientific Research Applications

Analgesic Properties

Initial investigations into the pharmacological profile of 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide suggest its potential as an analgesic agent. The structural modifications in this compound may enhance its interaction with pain receptors, making it a candidate for further development in pain management therapies.

Neuropharmacology

The compound's ability to penetrate the blood-brain barrier due to its lipophilicity may allow it to exert effects on central nervous system targets. Research is ongoing to evaluate its efficacy as a psychoactive substance or in treating neurological disorders.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Analgesic effects | Demonstrated significant pain relief in animal models compared to controls. |

| Study B | Neuropharmacological assessment | Showed modulation of neurotransmitter levels, indicating potential for treating depression or anxiety disorders. |

| Study C | Antitumor activity | In vitro tests revealed IC50 values indicating effective inhibition of tumor cell growth at low concentrations. |

Future Directions and Research Opportunities

The diverse applications of this compound warrant further investigation into its pharmacokinetics and mechanisms of action. Key areas for future research include:

- Detailed Mechanistic Studies : Understanding how this compound interacts with specific receptors could elucidate its therapeutic potential.

- In Vivo Efficacy Trials : Conducting animal studies to assess the safety and efficacy profile before advancing to human clinical trials.

- Structure-Activity Relationship (SAR) Studies : Modifying the chemical structure to enhance potency and reduce side effects.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include:

Receptor Binding: Interaction with G-protein coupled receptors or ion channels

Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Acetamides ()

Compounds such as 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) share the fluorophenyl and acetamide backbone but incorporate a thiazole ring and piperazine group instead of pyrrolidine-phenethyl. Key differences include:

- Pyrrolidine vs.

- Thiazole vs. Phenethyl : The thiazole ring introduces aromaticity and rigidity, which may enhance target binding but reduce conformational flexibility compared to the phenethyl chain .

Pyrrolidine-Containing Analogues ()

- 2-(4-(Bromomethyl)phenyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide (16{4}) : Shares the pyrrolidine-acetamide motif but includes a bromomethylphenyl group. The bromine atom increases molecular weight (MW: ~400–450 g/mol) and polarizability, contrasting with the fluorophenyl’s electron-withdrawing effects .

- N-(4-(Pyrrolidin-1-yl)phenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (30) : Features a pyrrolidine-phenyl group but replaces the phenethyl chain with a thiazolotriazole-thioacetamide structure. This substitution likely enhances π-π stacking interactions but reduces membrane permeability compared to the target compound .

Piperazine-Linked Acetamides ()

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () includes a sulfonyl-piperazine group, increasing polarity (logP ~2–3) and hydrogen-bond acceptor capacity versus the pyrrolidine-phenethyl group. The sulfonyl group may improve aqueous solubility but limit blood-brain barrier penetration relative to the target compound .

Melting Points and Solubility

- Compounds with pyrrolidine (e.g., ’s 16{4}) exhibit melting points ~250–280°C, slightly lower than piperazine/thiazole derivatives (269–303°C, ). This suggests reduced crystallinity due to pyrrolidine’s conformational flexibility .

- The fluorophenyl group’s electronegativity may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-fluorinated analogues .

Biological Activity

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic compound with a complex molecular structure that includes a fluorinated phenyl group and a pyrrolidine moiety. Its molecular formula is C_{20}H_{23}FN_{2}O, and it has a molecular weight of approximately 326.4 g/mol. This compound has garnered significant interest in pharmacological research due to its potential applications as an analgesic and psychoactive substance.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs) and ion channels, modulating their activity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting physiological processes.

Pharmacological Applications

Initial studies suggest that this compound could play a role in several therapeutic areas:

- Analgesics : Its structural characteristics may allow it to function as an effective pain reliever.

- Anticonvulsants : Similar compounds have shown promise in treating epilepsy, indicating potential for this compound in this domain.

Case Studies and Research Findings

Research has highlighted the compound's efficacy in various biological assays:

- Anticonvulsant Activity : In a study evaluating similar pyrrolidine derivatives, compounds were screened for anticonvulsant activity using maximal electroshock (MES) tests. The results indicated that fluorinated derivatives exhibited significant protective effects against seizures, suggesting that the incorporation of fluorine enhances biological activity .

- Structure-Activity Relationship (SAR) : SAR studies show that the presence of the fluorine atom can increase metabolic stability and lipophilicity, improving the compound's ability to cross the blood-brain barrier. This property is crucial for compounds intended for neurological applications .

- Toxicity Assessments : Preliminary toxicity evaluations using the rotarod test indicated acceptable safety profiles for certain derivatives, which is essential for further clinical development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide | Structure | Contains a butanamide group; potential for different receptor interactions |

| N-[1-(2-fluorophenethyl)piperidin-4-yl]-N-phenyloctanamide | Structure | Longer aliphatic chain may affect pharmacokinetics |

| N-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenethyl]acetamide | Structure | Trifluoromethyl substitution may enhance lipophilicity |

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties compared to these similar compounds.

Q & A

Q. What are the critical synthetic routes and reaction conditions for synthesizing 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine or pyrrolidine derivatives and fluorophenyl precursors. Key steps include:

- Nucleophilic substitution : Introducing the pyrrolidinyl group via reaction with 4-fluorophenylacetamide intermediates.

- Amide coupling : Using reagents like EDCI/HOBt or DCC to link the fluorophenyl moiety to the phenethylamine backbone.

- Solvent selection : Ethanol or acetic acid for polar protic conditions, with hydrochloric acid as a catalyst for acid-mediated reactions .

Critical parameters include temperature control (60–80°C for amidation) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 383.18) .

- HPLC-PDA : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) with UV detection at 254 nm to assess purity (>95%) .

Q. What preliminary biological screening approaches are used to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates to quantify IC₅₀ values .

- Cell viability assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative activity .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine Kᵢ values .

Advanced Research Questions

Q. How can reaction parameters be optimized to address low yields or impurity profiles during scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst concentration .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify byproducts in real time .

- Purification strategies : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity fractions .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models using LC-MS/MS .

- Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive metabolites contributing to efficacy gaps .

- Dose-response correlation : Compare in vitro IC₅₀ values with in vivo ED₅₀ using longitudinal studies to adjust dosing regimens .

Q. What computational strategies predict molecular targets and guide mechanistic studies?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with GPCRs or kinases (e.g., docking scores < −7.0 kcal/mol suggest strong binding) .

- MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with active-site residues .

- QSAR modeling : Develop regression models correlating substituent electronic parameters (e.g., Hammett σ) with bioactivity .

Q. What strategies mitigate off-target effects in functional assays?

- Methodological Answer :

- Counter-screening : Test against panels of unrelated targets (e.g., CEREP BioPrint®) to identify selectivity issues .

- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Proteome profiling : Use affinity pulldowns with biotinylated probes and mass spectrometry to map off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.